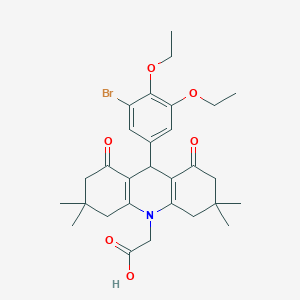![molecular formula C22H16Cl2N2O3 B302044 N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302044.png)
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as DCEN, is a novel organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.
Aplicaciones Científicas De Investigación
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in drug discovery. It exhibits a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It also has potent antibacterial activity against Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The exact mechanism of action of N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by interfering with various cellular pathways. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It also inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a protective effect on the liver by reducing liver damage induced by toxic chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological activities can be easily evaluated using various in vitro and in vivo assays. However, N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has some limitations. Its low solubility in water makes it difficult to administer in vivo, and its potential toxicity needs to be further evaluated.
Direcciones Futuras
There are several future directions for the research on N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential as a lead compound for drug discovery. N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its derivatives could be further optimized for their pharmacological activities and toxicity profiles. Additionally, the development of new synthetic methods for N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the discovery of more potent analogs.
Métodos De Síntesis
The synthesis of N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 3,5-dichloro-4-ethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Nombre del producto |
N'-(3,5-dichloro-4-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C22H16Cl2N2O3 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-dichloro-4-ethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-21-17(23)9-13(10-18(21)24)12-25-26-22(27)20-11-16-15-6-4-3-5-14(15)7-8-19(16)29-20/h3-12H,2H2,1H3,(H,26,27)/b25-12+ |
Clave InChI |
RLIBDSPRVAYZNT-BRJLIKDPSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1Cl)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
SMILES |
CCOC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)


![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)

![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)



![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)
